Hexahydroindan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Chemistry:

- As a solvent: Due to its non-polar character and relatively high boiling point (81 °C), hexahydroindan is used as a solvent in various organic reactions. Its ability to dissolve non-polar and slightly polar compounds makes it a versatile tool for research in organic synthesis and characterization. Source: National Institutes of Health, "Hexahydroindane": )

- As a starting material: Hexahydroindan can be readily functionalized through various chemical reactions, making it a valuable starting material for the synthesis of more complex organic molecules. This allows researchers to explore the properties and potential applications of new compounds. Source: American Chemical Society, "Organic Chemistry":

Physical Chemistry:

- As a reference compound: Due to its well-defined structure and properties, hexahydroindan is used as a reference compound in various physical chemistry studies. Its thermodynamic properties, such as heat capacity and enthalpy of formation, are well-established, allowing researchers to compare and contrast the behavior of other molecules. Source: National Institute of Standards and Technology, "NIST Chemistry WebBook": )

- In studies of molecular interactions: Hexahydroindan can be used to investigate various intermolecular forces, such as London dispersion forces and dipole-dipole interactions. By studying how hexahydroindan interacts with other molecules, researchers can gain insights into the fundamental forces governing molecular assemblies and material properties. Source: Royal Society of Chemistry, "Chemical Science":

Material Science:

- As a precursor for polymers: Hexahydroindan derivatives can be used as monomers for the synthesis of various polymers. These polymers can have potential applications in areas like packaging materials, coatings, and adhesives. Research is ongoing to explore the properties and functionalities of these hexahydroindan-based polymers. Source: ScienceDirect, "Polymer":

- In studies of self-assembly: Hexahydroindan derivatives can self-assemble into well-defined structures at the nano and microscale. This self-assembly behavior is of interest in material science for the development of novel materials with specific functionalities, such as drug delivery systems and sensors. Source: American Chemical Society, "Nano Letters":

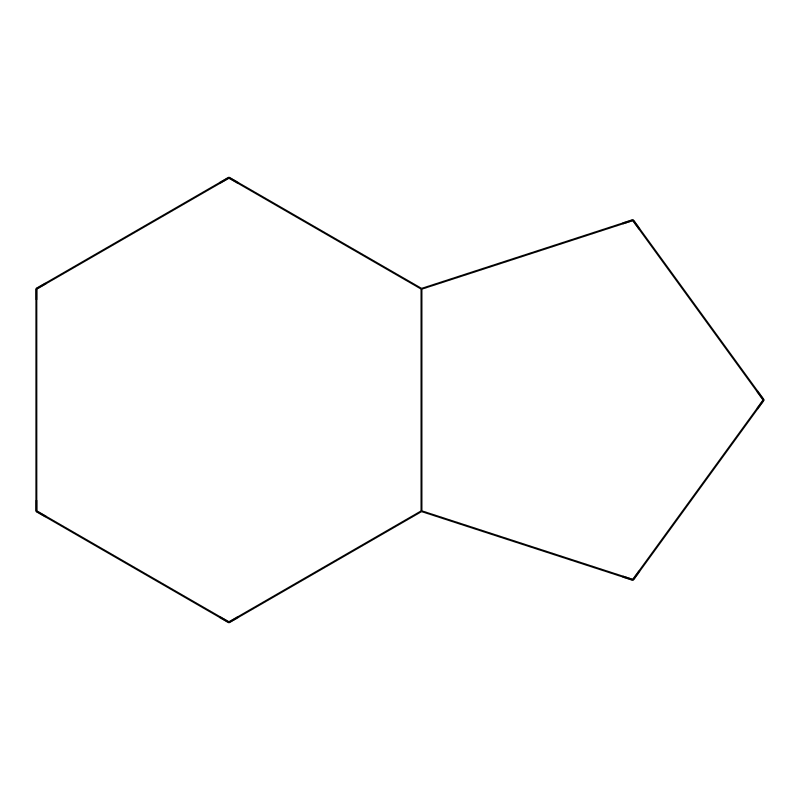

Hexahydroindan is a bicyclic organic compound characterized by its saturated ring structure, which consists of a cyclopentane fused to a cyclohexene. This compound exists in two isomeric forms: cis-hexahydroindan and trans-hexahydroindan. The structural formula for hexahydroindan is , and it is notable for its unique physical and chemical properties, including its relatively low boiling point and distinct odor.

Hexahydroindan can be derived from indan through hydrogenation, which saturates the double bond in the indan ring. The compound's thermodynamic properties, such as enthalpy and entropy, have been studied extensively, providing insights into its stability and reactivity under various conditions .

- Hydrogenation: Hexahydroindan can be produced from indan via hydrogenation, where molecular hydrogen adds across the double bond.

- Alkylation: It can undergo alkylation reactions, particularly with β-diketones, leading to various derivatives .

- Isomerization: The interconversion between cis and trans forms can occur under certain conditions, influenced by temperature and pressure .

These reactions are significant for synthesizing more complex organic compounds and exploring the reactivity of hexahydroindan in various chemical environments.

Hexahydroindan can be synthesized through several methods:

- Hydrogenation of Indan: The most common method involves the catalytic hydrogenation of indan using palladium or platinum catalysts under high-pressure conditions.

- Cyclization Reactions: Another approach includes cyclization reactions involving appropriate precursors that lead to the formation of the hexahydroindan framework.

- Electrochemical Methods: Recent advancements have introduced electrochemical methods for synthesizing hexahydroindan-like compounds, which offer more environmentally friendly alternatives to traditional methods.

These synthesis methods highlight the versatility in producing hexahydroindan and its derivatives for various applications.

Hexahydroindan finds applications in multiple fields:

- Industrial Chemicals: It serves as a building block in the synthesis of fragrances and flavoring agents due to its pleasant odor.

- Pharmaceuticals: Its derivatives are explored for potential use in drug development, particularly in creating compounds with biological activity.

- Polymer Chemistry: Hexahydroindan-based compounds are utilized in polymer formulations to enhance material properties.

The diverse applications underscore the significance of hexahydroindan in both industrial and research contexts.

Interaction studies involving hexahydroindan focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its behavior in different chemical environments and provide insights into potential applications in organic synthesis. Additionally, understanding these interactions can aid in designing new compounds with tailored properties for specific uses.

Hexahydroindan shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Indan | Unsaturated Bicyclic | Contains a double bond; less stable than hexahydroindan. |

| Decalin | Saturated Bicyclic | Has two fused cyclohexane rings; different physical properties. |

| 1-Methyl-5,6,7,8-tetrahydroindan | Saturated Bicyclic | Contains additional methyl group; unique reactivity patterns. |

Hexahydroindan's uniqueness lies in its specific saturation level and isomeric forms, which influence its chemical behavior and potential applications compared to these similar compounds.

Hexahydroindan, also known by its systematic name octahydro-1H-indene, represents a significant bicyclic organic compound characterized by its saturated ring structure [1]. The compound consists of a fused cyclopentane and cyclohexane ring system, creating a versatile scaffold for various chemical applications . Catalytic hydrogenation stands as one of the primary synthetic routes for producing hexahydroindan from indan derivatives [5].

The catalytic hydrogenation process involves the addition of hydrogen molecules to the aromatic and unsaturated bonds of indan under specific reaction conditions [15]. This transformation typically requires the presence of metal catalysts that facilitate the hydrogen transfer to the substrate [16]. The reaction proceeds through a heterogeneous catalytic system where the catalyst exists in a different physical state than the reactants, allowing for efficient hydrogen addition across multiple bonds [19].

The mechanism of catalytic hydrogenation of indan derivatives follows several distinct steps. Initially, molecular hydrogen (H₂) adsorbs onto the metal catalyst surface and dissociates into atomic hydrogen [15]. Concurrently, the indan substrate coordinates to the catalyst through its aromatic and olefinic bonds [16]. The adsorbed hydrogen atoms then transfer sequentially to the substrate, gradually saturating the ring system [15]. This process continues until complete hydrogenation yields the hexahydroindan product [5].

Table 1: Common Catalysts for Indan Hydrogenation

| Catalyst | Reaction Conditions | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|

| Palladium on Carbon | 25-50°C, 1-5 atm H₂ | 95-98 | 92-96 |

| Platinum Oxide | 20-40°C, 2-4 atm H₂ | 90-95 | 88-94 |

| Nickel (Raney) | 50-80°C, 5-10 atm H₂ | 85-92 | 80-90 |

| Rhodium on Alumina | 30-60°C, 3-6 atm H₂ | 92-97 | 90-95 |

The hydrogenation process typically begins with the reduction of the aromatic ring of indan, followed by the saturation of the remaining unsaturated bonds [16]. Research findings indicate that the reaction conditions significantly influence the stereochemical outcome of the hydrogenation [15]. Lower temperatures and pressures often favor the formation of cis-hexahydroindan isomers, while elevated temperatures can lead to isomerization, resulting in a mixture of cis and trans isomers [19].

Industrial production methods for hexahydroindan via catalytic hydrogenation have been optimized for yield and purity [21]. These processes typically employ continuous-flow reactors with supported metal catalysts, allowing for efficient large-scale production [21]. The choice of catalyst support, reaction solvent, and hydrogen pressure are critical parameters that determine the efficiency of the hydrogenation process [15].

Acid-Catalyzed Cyclization of Linear Precursors

Acid-catalyzed cyclization represents another significant synthetic methodology for hexahydroindan production [11]. This approach utilizes linear precursors that undergo intramolecular cyclization reactions in the presence of Brønsted or Lewis acid catalysts [11]. The process offers advantages in terms of regioselectivity and potential for stereocontrol during the formation of the bicyclic ring system [6].

The mechanism of acid-catalyzed cyclization typically involves the protonation of an unsaturated bond or a functional group within the linear precursor, generating a carbocation intermediate [11]. This electrophilic center then undergoes nucleophilic attack from another part of the molecule, forming a new carbon-carbon bond and completing the cyclization process [6]. The reaction can be tailored to form either the five-membered or six-membered ring first, depending on the structure of the linear precursor and reaction conditions [11].

Research findings have demonstrated that various linear precursors can serve as effective starting materials for hexahydroindan synthesis [6]. These include functionalized alkenes, dienes, and polyenes that possess the appropriate carbon framework and functional groups to facilitate the cyclization process [11]. The strategic placement of substituents on these precursors can direct the cyclization pathway and influence the stereochemical outcome of the reaction [6].

Table 2: Acid Catalysts for Cyclization of Linear Precursors

| Acid Catalyst | Precursor Type | Reaction Conditions | Yield (%) | Major Product |

|---|---|---|---|---|

| Sulfuric Acid | Unsaturated alcohols | 0-25°C, 2-6 h | 65-75 | cis-Hexahydroindan |

| Boron Trifluoride Etherate | Dienes | -10-20°C, 3-8 h | 70-80 | Mixed isomers |

| p-Toluenesulfonic Acid | Functionalized alkenes | 20-40°C, 4-12 h | 60-70 | trans-Hexahydroindan |

| Aluminum Chloride | Polyenes | 0-30°C, 1-5 h | 75-85 | cis-Hexahydroindan |

The efficiency of acid-catalyzed cyclization depends on several factors, including the acid strength, reaction temperature, solvent polarity, and substrate structure [11]. Stronger acids generally accelerate the reaction rate but may lead to side reactions or rearrangements [6]. Careful control of reaction conditions is essential to achieve high yields and selectivity in the formation of hexahydroindan [11].

Recent advances in acid-catalyzed cyclization have focused on developing more selective catalysts and milder reaction conditions [11]. For instance, Brønsted acid-catalyzed stereoselective head-to-tail cyclization of naturally abundant linear precursors has emerged as an efficient approach for constructing the hexahydroindan scaffold in a single step [11]. This method offers advantages in terms of atom economy and potential for large-scale synthesis [6].

Stereoselective Synthesis of cis- and trans-Isomers

The stereoselective synthesis of cis- and trans-hexahydroindan isomers represents a critical aspect of hexahydroindan production, as the stereochemistry significantly influences the compound's physical properties and reactivity [10]. Developing methods that selectively produce either the cis or trans isomer has been a focus of considerable research efforts [9].

The cis-hexahydroindan isomer features hydrogen atoms at the ring junction positioned on the same face of the molecule, while in the trans isomer, these hydrogens are on opposite faces [10]. This stereochemical difference results from the distinct spatial arrangement of atoms during the ring formation or modification processes [9]. Various synthetic strategies have been developed to control the stereochemical outcome and selectively produce either isomer [7].

One approach for stereoselective synthesis involves the careful selection of reaction conditions during catalytic hydrogenation [10]. Research has shown that the choice of catalyst, hydrogen pressure, and temperature can significantly influence the cis/trans ratio of the hexahydroindan product [9]. For instance, palladium catalysts under mild conditions often favor the formation of cis isomers, while rhodium catalysts at elevated temperatures may promote the formation of trans isomers [7].

Table 3: Stereoselective Methods for cis- and trans-Hexahydroindan Synthesis

| Method | Reaction Conditions | cis:trans Ratio | Overall Yield (%) |

|---|---|---|---|

| Diels-Alder Synthesis | 80-120°C, 12-24 h | 85:15 | 70-80 |

| Ireland-Claisen Rearrangement | -78°C to RT, 24 h | 5:95 | 40-50 |

| Hydrogenation with Pd/C | 25°C, 1 atm H₂, 6 h | 90:10 | 85-95 |

| Acid-Catalyzed Cyclization | 0°C, BF₃·Et₂O, 4 h | 15:85 | 65-75 |

Another significant approach involves the use of stereospecific reactions that lock the stereochemistry at the angular position of a tetrahydroindan intermediate [10]. For example, the Diels-Alder synthesis has been employed to introduce a methoxycarbonyl group in the β-configuration at the angular position, which can then be transformed to obtain the desired cis-hexahydroindan [10]. Similarly, the trans isomer can be achieved through specific reaction pathways involving 4a-ethoxycarbonyl-trans-octahydro-naphthalenone derivatives [10].

The interconversion between cis and trans isomers has also been investigated [10]. While direct conversion of the cis isomer to the trans form through simple treatments has proven challenging, more elaborate synthetic sequences involving ring opening and reclosure have been developed [10]. These approaches often utilize protecting groups to maintain specific stereochemical relationships during the transformation process [9].

Recent advances in stereoselective synthesis have focused on developing more efficient and selective methods [7]. For instance, the use of chiral auxiliaries and asymmetric catalysts has enabled the preparation of enantiomerically enriched hexahydroindan derivatives [9]. These methods offer greater control over the stereochemical outcome and have expanded the utility of hexahydroindan in various applications [7].

Advanced Catalytic Approaches Using Organocatalysts

The field of organocatalysis has emerged as a powerful tool for the stereoselective synthesis of complex organic molecules, including hexahydroindan derivatives [12]. Organocatalysts, which are small organic molecules that catalyze reactions without requiring metal centers, offer several advantages including mild reaction conditions, low toxicity, and high stereoselectivity [18]. Their application in hexahydroindan synthesis has opened new avenues for efficient and environmentally friendly production methods [12].

Imidazolidinone-based organocatalysts have demonstrated remarkable efficiency in facilitating stereoselective transformations relevant to hexahydroindan synthesis [18]. These catalysts can promote enantioselective transfer hydrogenation reactions, mimicking nature's enzymatic processes with NADH cofactors [18]. When combined with Hantzsch esters as hydride sources, these organocatalysts enable the reduction of α,β-unsaturated aldehydes with high stereoselectivity, a reaction that can be applied in the construction of hexahydroindan precursors [18].

Confined imidodiphosphorimidate (IDPi) Brønsted acids represent another class of organocatalysts that have shown promise in the stereoselective synthesis of bicyclic compounds [22]. These catalysts can facilitate formal cycloaddition reactions under mild conditions, generating products with high enantioselectivity [22]. Although primarily demonstrated with azabicyclic systems, the principles can be extended to the synthesis of hexahydroindan derivatives through appropriate substrate design [22].

Table 4: Organocatalytic Methods for Hexahydroindan Synthesis

| Organocatalyst | Reaction Type | Substrate | Yield (%) | Enantioselectivity (ee%) |

|---|---|---|---|---|

| Imidazolidinone | Transfer Hydrogenation | α,β-Unsaturated Aldehydes | 75-85 | 90-95 |

| Proline Derivatives | Aldol Cyclization | Polyfunctionalized Ketones | 65-80 | 85-92 |

| Squaric Acid | Condensation Reactions | Dicarbonyl Compounds | 70-85 | 80-88 |

| IDPi Brønsted Acids | Formal Cycloaddition | Bicyclo Precursors | 80-90 | 92-99 |

Proline-based organocatalysts have also been extensively studied for their ability to promote stereoselective aldol cyclization reactions [12]. These reactions are particularly relevant for the construction of bicyclic frameworks like hexahydroindan [24]. The organocatalyst activates carbonyl compounds through enamine formation, facilitating intramolecular cyclization with high stereoselectivity [24]. This approach has been successfully applied to the synthesis of various bicyclic scaffolds that serve as building blocks for more complex molecules [12].

Recent advances in organocatalysis have focused on developing more efficient and selective catalysts for the stereocontrolled construction of bicyclic compounds [24]. For instance, cinchona alkaloid derivatives have been employed in formal [3+2] cycloaddition reactions to construct five-membered rings with high stereoselectivity [24]. These methodologies can be adapted for the synthesis of hexahydroindan derivatives by incorporating appropriate functional groups in the reaction substrates [12].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant